VPS34-IN1 is a potent and highly selective inhibitor of Vacuolar protein sorting 34 (Vps34), the sole Class III phosphoinositide 3-kinase (PI3K) in humans. [] This kinase is responsible for phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate [PtdIns(3)P] at endosomal membranes. [] This lipid product plays a crucial role in regulating intracellular vesicle trafficking by recruiting proteins containing PtdIns(3)P-binding domains, such as PX and FYVE. [] VPS34-IN1's high selectivity for Vps34 makes it a valuable tool for researchers to investigate the specific functions of Vps34 and PtdIns(3)P in various cellular processes, including autophagy, endocytosis, and signal transduction.
VPS34 inhibitor 1, also known as VPS34-IN1, is a selective and potent inhibitor of the vacuolar protein sorting 34 kinase, which is classified as a class III phosphoinositide 3-kinase. This compound is significant in cellular processes such as membrane trafficking and autophagy regulation. The VPS34 enzyme plays a crucial role in phosphorylating phosphatidylinositol, thereby generating phosphatidylinositol 3-phosphate, a lipid that recruits proteins essential for various cellular functions.
VPS34-IN1 was developed through structure-based design strategies aimed at creating selective inhibitors for the VPS34 enzyme. The compound has been characterized in several studies highlighting its potency and selectivity against other kinases, making it a valuable tool for research into the physiological roles of VPS34 and its implications in diseases like cancer .
VPS34-IN1 belongs to the class of small molecule inhibitors targeting lipid kinases, specifically phosphoinositide 3-kinases. Its primary classification is as an antineoplastic agent due to its potential applications in cancer therapy, particularly in acute myeloid leukemia where VPS34 plays a pivotal role in cell survival and proliferation .
The synthesis of VPS34-IN1 involves several key steps, primarily utilizing a bis-aminopyrimidine core structure. Initial synthetic routes began with the formation of the aminopyrimidine scaffold, followed by modifications to enhance potency and selectivity.
The molecular structure of VPS34-IN1 features a bis-aminopyrimidine core that interacts with the active site of VPS34 through hydrogen bonding and hydrophobic interactions. The compound's design allows it to fit snugly within the kinase's ATP-binding pocket.
X-ray crystallography has confirmed the binding mode of VPS34-IN1 within the VPS34 active site, demonstrating its selectivity due to specific interactions with amino acid residues unique to VPS34 compared to other kinases .
VPS34-IN1 primarily acts by inhibiting the phosphorylation activity of VPS34 on phosphatidylinositol substrates. The compound's mechanism involves blocking ATP binding, thereby preventing substrate phosphorylation.
VPS34-IN1 inhibits the enzymatic activity of VPS34 by occupying its ATP-binding site, which is essential for its lipid kinase activity. This action leads to:
Studies have shown that VPS34-IN1 can reduce SGK3 phosphorylation by approximately 50–60% within one minute of administration, indicating rapid action .
Relevant analyses indicate that modifications to enhance metabolic stability can lead to improvements in pharmacokinetic properties while retaining inhibitory potency against VPS34 .
VPS34-IN1 serves as an important research tool for:
VPS34 Inhibitor 1 (VPS34-IN1) was engineered through structure-based drug design focusing on the unique ATP-binding pocket of the Class III PI3K VPS34. Unlike Class I PI3Ks, VPS34 possesses a hydrophobic region adjacent to its ATP-binding site, characterized by residues I685 and F684 in the hinge region and D761 in the DFG motif. This region accommodates planar heterocyclic scaffolds while discriminating against bulkier substituents bound by Class I isoforms. Medicinal chemists exploited this feature by designing bisaminopyrimidine cores that form bidentate hydrogen bonds with the hinge residue I685 backbone, while the hydrophobic cyclohexyl moiety occupied the adjacent pocket without steric clashes [1] [3].
Initial docking studies using homology models based on PI3Kγ (PDB: 2CHX) predicted that VPS34-IN1’s aminopyrimidine group would serve as the primary hinge binder. X-ray crystallography later confirmed that the inhibitor’s aminopyrimidine nitrogen atoms form two hydrogen bonds with I685 backbone atoms (distance: 2.8–3.0 Å), while its secondary amine interacts with the DFG motif’s D761 via a water-mediated hydrogen bond. This binding mode conferred exceptional selectivity, as evidenced by VPS34-IN1’s 25 nM IC₅₀ against VPS34 versus >6,200 nM for PI3Kα and >9,100 nM for PI3Kβ [1] [3] [9].
Table 1: Key Binding Interactions of VPS34-IN1 in VPS34 ATP-Binding Pocket
Binding Site Region | Residue Interaction | Interaction Type | Distance (Å) |
---|---|---|---|
Hinge region | I685 backbone | Hydrogen bond | 2.8 |
DFG motif | D761 | Water-mediated H-bond | 3.0 |
Hydrophobic pocket | F684 | π-Stacking | 3.5 |
Specificity pocket | V690 | Van der Waals | 3.8 |
Systematic SAR studies centered on the bisaminopyrimidine scaffold revealed critical structure-activity relationships:
Table 2: Key SAR Findings in Bisaminopyrimidine Optimization
Modification Site | Structural Change | VPS34 IC₅₀ (nM) | Key Effect |
---|---|---|---|
Parent compound | Bisaminopyrimidine (1) | 110 | Baseline |
Core | Monoaminopyrimidine (14) | 550 | 5-fold potency loss |
R² | Unsaturated ring (10) | 40 | Enhanced π-stacking |
R² | Saturated ring (8) | 120 | Reduced hydrophobic interactions |
R² | Heteroatom ring (13) | 50 | Improved solubility |
R¹ | Hydroxyl addition (19) | 25 | Enhanced potency & solubility |
Early lead compounds suffered from rapid hepatic clearance due to two primary metabolic liabilities:
Optimization strategies addressed these limitations:
These changes yielded VPS34-IN1 with favorable pharmacokinetic parameters: oral bioavailability = 58–65%, t₁/₂ = 6.2 hr, and Cmax = 1.8 μM at 10 mg/kg dose in mice, enabling daily oral dosing in preclinical studies [1] [3].
VPS34-IN1 exhibits distinct properties compared to first-generation inhibitors like PIK-III:
Table 3: Comparative Profile of VPS34-IN1 vs PIK-III
Property | VPS34-IN1 | PIK-III | Biological Impact |
---|---|---|---|
Chemical scaffold | Bisaminopyrimidine | Aminopyrimidine-pyridazine | Distinct hinge binding |
VPS34 IC₅₀ | 25 nM | 18 nM | Comparable target potency |
Selectivity (kinases) | >340 kinases unaffected | TAK1 inhibition (IC₅₀=250 nM) | Reduced off-target effects |
Lipid kinase selectivity | No inhibition of PI4Kβ/PI3KC2γ | PI4Kβ IC₅₀=3.8 µM | Enhanced complex-specific inhibition |
Solubility (PBS pH 7.4) | >50 µM | 12 µM | Improved formulation flexibility |
Cellular PtdIns(3)P IC₅₀ | 60 nM (GFP-FYVE assay) | 190 nM | Enhanced membrane translocation |
Mechanistic distinctions: While both compounds inhibit PtdIns(3)P production, VPS34-IN1 induces rapid (1 min) dispersal of endosomal PtdIns(3)P probes without affecting Class I PI3K-dependent Akt phosphorylation. In contrast, PIK-III partially inhibits ULK1 phosphorylation at 4 hr post-treatment due to TAK1 cross-reactivity. This specificity enables VPS34-IN1 to dissect VPS34-specific functions in SGK3 regulation—mutations disrupting PtdIns(3)P binding ablated SGK3 kinase activity, and VPS34-IN1 induced 50–60% loss of SGK3 phosphorylation within 1 min, unaffected by Class I inhibitors [1] [3] [7].
Therapeutic differentiation: VPS34-IN1’s selectivity profile enables combination strategies with Class I inhibitors (e.g., GDC-0941) to achieve synergistic SGK3 inhibition (~90% suppression), revealing dual regulation of SGK3 by VPS34-derived and Class I-derived PtdIns(3)P pools. This contrasts with PIK-III’s limited combinability due to overlapping toxicity from parallel pathway inhibition [1] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7